molecular formula C16H15N3O2 B3010570 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea CAS No. 1171576-53-6

1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea

Cat. No.: B3010570
CAS No.: 1171576-53-6
M. Wt: 281.315
InChI Key: LXKLLTAXZIECGN-UHFFFAOYSA-N
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Description

1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indolinone moiety and a p-tolyl group attached to the urea functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea typically involves the reaction of 2-oxoindoline-5-carboxylic acid with p-tolyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:

    Step 1: 2-Oxoindoline-5-carboxylic acid is reacted with p-tolyl isocyanate.

    Step 2: The reaction mixture is heated under reflux in an appropriate solvent, such as dichloromethane or toluene.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biology: It is investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety is known to interact with enzyme active sites, leading to inhibition of enzyme activity. This can result in the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(2-Oxoindolin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

    1-(2-Oxoindolin-5-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.

Uniqueness

1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-2-4-12(5-3-10)17-16(21)18-13-6-7-14-11(8-13)9-15(20)19-14/h2-8H,9H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLLTAXZIECGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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